molecular formula C10H8N2O B1338386 2-Acetylquinoxaline CAS No. 25594-62-1

2-Acetylquinoxaline

Cat. No.: B1338386
CAS No.: 25594-62-1
M. Wt: 172.18 g/mol
InChI Key: SWGILLQQUULMJB-UHFFFAOYSA-N
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Description

2-Acetylquinoxaline is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Potential in COVID-19 Treatment : A study by Abdelli et al. (2020) focused on screening natural compounds, including 2-Acetylquinoxaline derivatives, as potential inhibitors of the angiotensin-converting enzyme 2 (ACE2), a receptor for SARS-CoV-2. This research indicates the potential application of these compounds in COVID-19 treatment strategies.

  • Synthesis and Structural Studies : Research by Sarodnick et al. (2003) explored the synthesis of new heterocyclic compounds starting from this compound. This study contributes to the understanding of the structural aspects and synthesis pathways of quinoxaline derivatives.

  • Antitubercular Activity : A study by Jaso et al. (2003) synthesized and evaluated a series of 2-acetyl and 2-benzoyl quinoxaline derivatives for their antituberculosis activity. This research highlights the potential use of these compounds in developing new antitubercular agents.

  • Photochemical Reactions Study : An electron spin resonance spectroscopy study conducted by Wang and Feng (1989) investigated the photochemical reactions of 2-methyl-3-acetylquinoxaline. This research provides insights into the stability of nitroxide radicals as products of photochemical reactions.

Safety and Hazards

2-Acetylquinoxaline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation .

Future Directions

Quinoxaline derivatives have shown potential in various fields due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there are many potential future directions for the research and development of 2-Acetylquinoxaline and other quinoxaline derivatives .

Biochemical Analysis

Biochemical Properties

2-Acetylquinoxaline interacts with various biomolecules in biochemical reactions. It is a part of quinoxaline derivatives that have been synthesized and evaluated as new acetylcholinesterase inhibitors . These derivatives showed potent inhibitory activity against acetylcholinesterase .

Cellular Effects

The effects of this compound on cells are significant. Quinoxaline derivatives, including this compound, have shown potent inhibitory activity against acetylcholinesterase, which plays a crucial role in nerve signal transmission . This suggests that this compound may influence cell function by affecting signal transmission pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it is involved in the inhibition of acetylcholinesterase, an enzyme crucial for nerve signal transmission . This interaction can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Given its role in inhibiting acetylcholinesterase, it is plausible that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its role as an acetylcholinesterase inhibitor

Properties

IUPAC Name

1-quinoxalin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGILLQQUULMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455348
Record name 2-Acetylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25594-62-1
Record name 1-(2-Quinoxalinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25594-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYLQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the outcome of reacting 2-acetylquinoxaline with Lawesson's reagent?

A1: According to the research, treating this compound with Lawesson's reagent yields a 1,3,2-oxaphospholane 2-sulfide []. This reaction suggests a potential pathway for modifying the this compound structure and exploring its potential applications in organic synthesis.

Q2: The research mentions quinoxalin-2-yl-ethane- and -ethene-1,2-dithiols. What is the significance of these compounds?

A2: These compounds were synthesized as part of a study investigating model systems related to the cofactor of oxomolybdoenzymes []. These enzymes are involved in various biological processes, including detoxification and energy metabolism. Studying these model compounds can provide insights into the structure and function of these essential enzymes.

Q3: Is there any information about the analytical techniques used to characterize this compound and its derivatives in these studies?

A3: While the provided research doesn't delve into the specifics of characterizing this compound itself, it highlights the use of GC-MS for identifying and quantifying mequindox and its related concomitants []. This technique could potentially be employed for characterizing this compound as well. Additionally, the research mentions using LC-ESI/LTQ and LC-ESI/ITTOF for identifying mequindox metabolites [], showcasing advanced analytical techniques relevant to studying similar compounds.

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